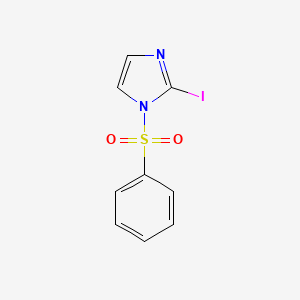

1-(Benzenesulfonyl)-2-iodo-1H-imidazole

Description

1-(Benzenesulfonyl)-2-iodo-1H-imidazole is a substituted imidazole derivative featuring a benzenesulfonyl group at the N1 position and an iodine atom at the C2 position. The benzenesulfonyl moiety enhances the compound's stability and electron-withdrawing properties, while the iodine substituent provides a reactive site for further functionalization, such as cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) .

Properties

CAS No. |

63523-99-9 |

|---|---|

Molecular Formula |

C9H7IN2O2S |

Molecular Weight |

334.14 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-iodoimidazole |

InChI |

InChI=1S/C9H7IN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H |

InChI Key |

KBEOKWPBHAMNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1-(phenylsulfonyl)-1H-imidazole typically involves the selective Suzuki cross-coupling reaction. One common method involves the reaction of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with diverse phenylboronic acids to yield the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-1-(phenylsulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain imidazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the benzenesulfonyl group enhances the compound's interaction with bacterial enzymes, making it a candidate for developing new antibacterial agents.

Antiviral Properties

The compound has been investigated for its potential antiviral activity. In silico studies suggest that 1-(benzenesulfonyl)-2-iodo-1H-imidazole can interact with viral proteins, which may inhibit viral replication. Specifically, it has shown promise against HIV-1 by disrupting critical protein interactions necessary for the virus's lifecycle .

Cancer Research

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways positions it as a candidate for further development in oncology . For example, modifications to the imidazole structure have been explored to enhance its selectivity and potency against cancer cell lines.

Organic Synthesis

Building Block in Synthesis

1-(Benzenesulfonyl)-2-iodo-1H-imidazole serves as a versatile building block in organic synthesis. Its unique functional groups allow chemists to utilize it in various reactions, including cross-coupling reactions and nucleophilic substitutions. This versatility makes it valuable for synthesizing more complex molecules .

Catalysis

The compound has also been explored as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions while providing good yields is advantageous for developing sustainable synthetic methodologies . For instance, it can catalyze reactions involving carbon-carbon bond formation, which is crucial in constructing larger organic frameworks.

Material Science

Development of Advanced Materials

In material science, 1-(benzenesulfonyl)-2-iodo-1H-imidazole is being investigated for its potential use in creating advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials . Additionally, its unique electronic properties may contribute to developing conductive polymers and other electronic materials.

Case Studies

Mechanism of Action

The mechanism of action for 2-iodo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with various molecular targets. The iodine and sulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets would depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The benzenesulfonyl group in the target compound enhances thermal and chemical stability compared to alkyl (e.g., methyl) or aryl (e.g., benzyl) substituents . The iodine atom at C2 distinguishes it from compounds with methylthio or allyl groups, offering unique reactivity in cross-coupling reactions .

- For example, 1-methyl-2-(methylthio)-1H-benzimidazole is synthesized via alkylation with methyl iodide , whereas 1-benzyl derivatives employ benzyl chloride .

Physicochemical Properties

- Melting Points : Benzimidazole derivatives with bulky substituents (e.g., indolyl or aryl groups) exhibit high melting points (>300°C) due to strong intermolecular interactions . The iodine and sulfonyl groups in the target compound likely contribute to a similarly high melting point.

- Solubility : Sulfonyl groups generally reduce solubility in polar solvents compared to methylthio or methoxy substituents. For instance, 1-benzyl-2-allyl-1H-benzimidazole is isolated as an oil , whereas sulfonyl-containing compounds may require purification via column chromatography .

Biological Activity

1-(Benzenesulfonyl)-2-iodo-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This imidazole derivative has been studied for various pharmacological effects, including antimicrobial, antitumor, and enzyme inhibition activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The structure of 1-(Benzenesulfonyl)-2-iodo-1H-imidazole includes an imidazole ring substituted with a benzenesulfonyl group and an iodine atom, which may contribute to its reactivity and biological properties. The presence of the sulfonyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(Benzenesulfonyl)-2-iodo-1H-imidazole, exhibit notable antimicrobial properties. A study highlighted the efficacy of various imidazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds ranged from 1 µg/mL to 7.8 µg/mL, indicating strong antibacterial potential .

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor activities. Compounds similar to 1-(Benzenesulfonyl)-2-iodo-1H-imidazole have shown promise in inhibiting cancer cell proliferation in various human cell lines. For instance, studies have reported that certain imidazole derivatives can inhibit Raf-1 kinase activity, which is crucial in cancer cell signaling pathways .

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of various enzymes. Notably, it has been studied for its interaction with α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed non-competitive inhibition characteristics, suggesting that it binds to an allosteric site on the enzyme . The binding affinity was confirmed through fluorescence quenching experiments.

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of imidazole derivatives, 1-(Benzenesulfonyl)-2-iodo-1H-imidazole was tested against a panel of bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested.

| Compound | MIC (µg/mL) |

|---|---|

| 1-(Benzenesulfonyl)-2-iodo-1H-imidazole | 3.9 |

| Control (Standard Antibiotic) | 0.5 |

Study 2: Antitumor Activity

Another study examined the antiproliferative effects of 1-(Benzenesulfonyl)-2-iodo-1H-imidazole on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The compound exhibited moderate cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| SK-Hep-1 | 20 |

Mechanistic Insights

The biological activity of 1-(Benzenesulfonyl)-2-iodo-1H-imidazole can be attributed to its ability to interact with specific biomolecular targets. Molecular docking studies suggest that the compound may bind effectively to proteins involved in cell signaling and metabolism, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.